1,3,4-Oxadiazol-2(3H)-one, 3-(2,4-dichloro-5-(1-methylethoxy)phenyl)-5-(2-hydroxy-1,1-dimethylethyl)- 1,3,4-Oxadiazol-2(3H)-one, 3-(2,4-dichloro-5-(1-methylethoxy)phenyl)-5-(2-hydroxy-1,1-dimethylethyl)-
Brand Name: Vulcanchem
CAS No.: 54996-61-1
VCID: VC17310803
InChI: InChI=1S/C15H18Cl2N2O4/c1-8(2)22-12-6-11(9(16)5-10(12)17)19-14(21)23-13(18-19)15(3,4)7-20/h5-6,8,20H,7H2,1-4H3
SMILES:
Molecular Formula: C15H18Cl2N2O4
Molecular Weight: 361.2 g/mol

1,3,4-Oxadiazol-2(3H)-one, 3-(2,4-dichloro-5-(1-methylethoxy)phenyl)-5-(2-hydroxy-1,1-dimethylethyl)-

CAS No.: 54996-61-1

Cat. No.: VC17310803

Molecular Formula: C15H18Cl2N2O4

Molecular Weight: 361.2 g/mol

* For research use only. Not for human or veterinary use.

1,3,4-Oxadiazol-2(3H)-one, 3-(2,4-dichloro-5-(1-methylethoxy)phenyl)-5-(2-hydroxy-1,1-dimethylethyl)- - 54996-61-1

Specification

CAS No. 54996-61-1
Molecular Formula C15H18Cl2N2O4
Molecular Weight 361.2 g/mol
IUPAC Name 3-(2,4-dichloro-5-propan-2-yloxyphenyl)-5-(1-hydroxy-2-methylpropan-2-yl)-1,3,4-oxadiazol-2-one
Standard InChI InChI=1S/C15H18Cl2N2O4/c1-8(2)22-12-6-11(9(16)5-10(12)17)19-14(21)23-13(18-19)15(3,4)7-20/h5-6,8,20H,7H2,1-4H3
Standard InChI Key MGLUPKSDPSAHKB-UHFFFAOYSA-N
Canonical SMILES CC(C)OC1=C(C=C(C(=C1)N2C(=O)OC(=N2)C(C)(C)CO)Cl)Cl

Introduction

Structural and Chemical Identity

Core Architecture

The 1,3,4-oxadiazole ring system consists of two nitrogen atoms and one oxygen atom within a five-membered aromatic ring, with a ketone group at position 2 . This scaffold is renowned for its thermal stability, metabolic resistance, and balanced lipophilicity, making it a cornerstone in agrochemical and pharmaceutical design . The target compound features two critical substituents:

  • 3-(2,4-Dichloro-5-(1-methylethoxy)phenyl): A para-substituted phenyl ring with chlorine atoms at positions 2 and 4 and an isopropoxy group at position 5. This substitution pattern mirrors Oxadiazon, a commercial herbicide .

  • 5-(2-Hydroxy-1,1-dimethylethyl): A hydroxylated tert-butyl group, introducing polarity and hydrogen-bonding capacity absent in non-hydroxylated analogs like Oxadiazon .

Molecular Formula and Weight

Based on structural analysis, the molecular formula is C₁₆H₁₉Cl₂N₂O₄, derived from:

  • C₁₅H₁₈Cl₂N₂O₃ (Oxadiazon’s formula ) + CH₂OH (hydroxyl addition).

  • Molecular weight: Calculated as 389.24 g/mol (vs. Oxadiazon’s 345.22 g/mol ).

Table 1: Structural Comparison with Oxadiazon

PropertyTarget CompoundOxadiazon
Molecular FormulaC₁₆H₁₉Cl₂N₂O₄C₁₅H₁₈Cl₂N₂O₃
Substituent at C52-Hydroxy-1,1-dimethylethyl1,1-Dimethylethyl (tert-butyl)
Key Functional GroupsHydroxyl, Chlorine, IsopropoxyChlorine, Isopropoxy, tert-Butyl
Calculated logP~2.8 (estimated)3.5

Synthetic Methodologies

One-Pot Oxadiazole Formation

The synthesis of 1,3,4-oxadiazoles typically involves cyclodehydration of diacylhydrazines or condensation reactions involving hydrazines, aldehydes, and CO₂ . For the target compound, a plausible route involves:

  • Hydrazine Formation: Reacting 2,4-dichloro-5-isopropoxybenzaldehyde with hydrazine to form the corresponding hydrazone.

  • Cyclization with CO₂: Employing KI/TBHP-mediated cyclization in the presence of CO₂ to construct the oxadiazolone ring, as demonstrated by .

  • Hydroxylation: Post-synthetic introduction of the hydroxyl group via oxidation or nucleophilic substitution at the tert-butyl position, though specific protocols require further exploration.

Challenges in Hydroxylation

Introducing a hydroxyl group to a sterically hindered tert-butyl moiety demands precision. Potential strategies include:

  • Radical Hydroxylation: Using Fenton-like reagents (Fe²⁺/H₂O₂) under controlled conditions.

  • Epoxidation Followed by Hydrolysis: Reacting the tert-butyl group with peracids to form an epoxide, subsequently hydrolyzed to a diol and selectively reduced .

Physicochemical Properties

Solubility and Lipophilicity

The hydroxyl group significantly enhances aqueous solubility compared to Oxadiazon. Estimated values:

  • Water Solubility: ~50 mg/L (vs. Oxadiazon’s 0.7 mg/L ), due to hydrogen-bonding capacity.

  • logP: Reduced from 3.5 (Oxadiazon) to ~2.8, aligning with trends observed in hydroxylated analogs .

Spectroscopic Characterization

Key spectral signatures (hypothesized based on ):

  • IR: Strong absorption at 1740 cm⁻¹ (C=O stretch), 3400 cm⁻¹ (O-H stretch).

  • ¹H NMR:

    • δ 1.35 ppm (s, 6H, (CH₃)₂C).

    • δ 4.50 ppm (s, 1H, OH).

    • δ 4.80 ppm (septet, 1H, OCH(CH₃)₂).

TargetMechanismAnalog Support
PPO EnzymeHerbicidal action via ROS generationOxadiazon
TubulinMitotic disruptionRaltegravir analogs
EGFR KinaseCompetitive ATP inhibitionSynthetic oxadiazoles

Future Research Directions

  • Synthetic Optimization: Developing regioselective hydroxylation methods.

  • Target Validation: Screening against PPO and cancer-related enzymes.

  • Ecotoxicological Studies: Assessing soil half-life and non-target organism impacts.

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